
Ethyl 2-ethyltetrahydro-3-methyl-4,5-dioxo-3-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate is an organic compound that belongs to the class of tetrahydrofuran derivatives This compound is characterized by its unique structure, which includes a tetrahydrofuran ring substituted with ethyl, methyl, and carboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate typically involves the reaction of ethyl acetoacetate with ethyl 2-bromo-3-methylbutanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl acetoacetate acts as a nucleophile, attacking the electrophilic carbon of the ethyl 2-bromo-3-methylbutanoate. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, and the product is isolated by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Ethyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
Ethyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a precursor in the manufacture of various industrial products.
Mécanisme D'action
The mechanism of action of Ethyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active metabolites. These metabolites can interact with cellular receptors or other biomolecules, modulating various biochemical pathways and physiological processes.
Comparaison Avec Des Composés Similaires
Ethyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate: Lacks the ethyl group at the 2-position, which may affect its reactivity and applications.
Methyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate: Has a methyl ester instead of an ethyl ester, influencing its physical and chemical properties.
2-Ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylic acid: The carboxylic acid derivative, which has different solubility and reactivity compared to the ester form.
The unique combination of substituents in Ethyl 2-ethyl-3-methyl-4,5-dioxotetrahydrofuran-3-carboxylate gives it distinct properties and makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
94088-20-7 |
|---|---|
Formule moléculaire |
C10H14O5 |
Poids moléculaire |
214.21 g/mol |
Nom IUPAC |
ethyl 2-ethyl-3-methyl-4,5-dioxooxolane-3-carboxylate |
InChI |
InChI=1S/C10H14O5/c1-4-6-10(3,9(13)14-5-2)7(11)8(12)15-6/h6H,4-5H2,1-3H3 |
Clé InChI |
MDCJZBLMUIGLDD-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(C(=O)C(=O)O1)(C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


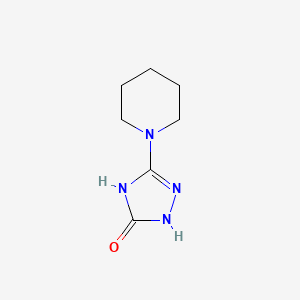
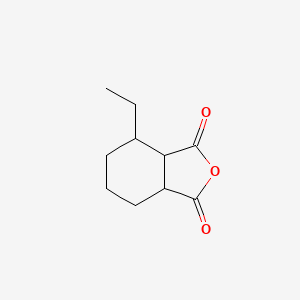


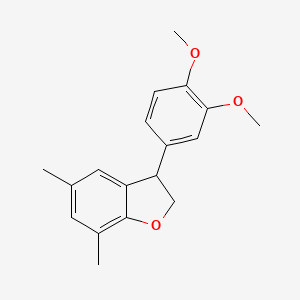
![8-Ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B12886744.png)
![Benzyl (4-(4-(benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)cyclohexyl)carbamate](/img/structure/B12886748.png)
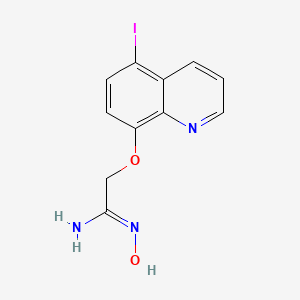

![Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium](/img/structure/B12886764.png)
![2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde](/img/structure/B12886786.png)
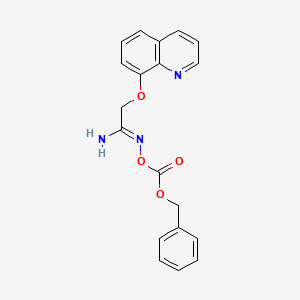
![1H-Pyrrole, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12886801.png)

